molecular formula C8H4ClN3O3 B2664479 2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one CAS No. 91045-72-6

2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2664479
CAS No.: 91045-72-6
M. Wt: 225.59
InChI Key: SHKXAXBWGIUOMJ-UHFFFAOYSA-N
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Description

2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one (CAS 91045-72-6) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic building block for the development of novel therapeutics, particularly in the field of oncology. The core pyrido[1,2-a]pyrimidin-4-one scaffold is recognized as a privileged structure in drug discovery. Recent research has identified derivatives based on this scaffold as novel, potent allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) . SHP2 is a key signaling node implicated in cell proliferation and survival, and its dysregulation is associated with various cancers, making it a promising therapeutic target . The chloro and nitro substituents on this scaffold make it a valuable intermediate for further synthetic elaboration via cross-coupling reactions and functional group transformations, allowing researchers to explore diverse chemical space. The molecular formula for the compound is C 8 H 4 ClN 3 O 3 , with a molecular weight of 225.59 g/mol . Key Research Applications: • SHP2 Inhibitor Development: Serves as a key precursor in the design and synthesis of allosteric SHP2 inhibitors for anticancer research . • Medicinal Chemistry: The scaffold is utilized in structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. • Chemical Biology: Used as a tool compound to probe phosphatase-related signaling pathways in cellular models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-7-nitropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-6-3-8(13)11-4-5(12(14)15)1-2-7(11)10-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKXAXBWGIUOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91045-72-6
Record name 2-chloro-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, to form N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Reduction Reactions: The major product is 2-chloro-7-aminopyrido[1,2-a]pyrimidin-4-one.

    Oxidation Reactions: N-oxide derivatives are formed.

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable scaffold in drug discovery. Key applications include:

  • Anticancer Activity : Compounds similar to 2-chloro-7-nitropyrido[1,2-a]pyrimidin-4-one have been shown to inhibit cancer cell proliferation. For instance, pyridopyrimidines have demonstrated efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth .
  • Antimicrobial Properties : The compound has potential as an antimicrobial agent. Studies indicate that pyridopyrimidine derivatives can inhibit bacterial protein synthesis, showcasing their utility in developing new antibiotics .
  • Antiviral Effects : Research has suggested that pyridopyrimidine derivatives can also exhibit antiviral properties, particularly against viruses that employ similar pathways to those targeted by these compounds .
  • Enzyme Inhibition : The compound is known to act as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial in the treatment of parasitic diseases and certain cancers .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of various pyridopyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of pyridopyrimidine derivatives revealed that this compound exhibited potent activity against Gram-positive bacteria. This study highlighted the compound's potential as a lead structure for developing new antibiotic agents .

Comparative Data Table

The following table summarizes key findings related to the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityTargeted DiseaseReference
This compoundAnticancerBreast cancer
Pyrido[2,3-d]pyrimidine DerivativeAntimicrobialBacterial infections
Pyrido[3,4-d]pyrimidineAntiviralViral infections

Mechanism of Action

The mechanism of action of 2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their substituents are compared below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Similarity Score*
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Cl (2), CH₃ (7) C₉H₇ClN₂O 194.025 Chloro, Methyl 0.92
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one Cl (2), Cl (7) C₇H₄Cl₂N₂O 215.02 Dichloro 0.93
9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Br (9), OH (2), CH₃ (7) C₉H₇BrN₂O₂ 279.07 Bromo, Hydroxy, Methyl N/A
6-(4-Chlorophenylazo)-5-naphthalen-1-yl-2-thioxo... Cl (aryl), S (2) C₂₃H₁₅ClN₄OS 430.91 Azo, Thioxo N/A

*Similarity scores are relative to the parent 4H-pyrido[1,2-a]pyrimidin-4-one structure .

  • This could enhance reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .
  • Steric Effects : Bulkier substituents (e.g., morpholinyl or piperazinyl groups in ) reduce conformational flexibility, whereas smaller groups like nitro or chloro preserve planar geometry, aiding π-π stacking in biological interactions .

Physicochemical Properties

  • Solubility : Nitro groups typically reduce aqueous solubility due to increased hydrophobicity. For example, 2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (logP ~1.5) is likely more lipophilic than the nitro analog (estimated logP ~1.8) .

Biological Activity

2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for a variety of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C7H4ClN3O3
  • Molecular Weight: 217.58 g/mol
  • CAS Number: 91045-72-6

The structure features a chlorine atom and a nitro group attached to the pyrido-pyrimidine core, which is essential for its biological activity.

Antitumor Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antitumor properties. For instance:

  • Mechanism of Action: The antitumor activity is often attributed to the inhibition of specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models.

Case Study:
A study published in Molecules demonstrated that certain substituted pyrido[1,2-a]pyrimidines exhibited potent cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells) through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies: Various studies have shown that this compound displays activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its interaction with bacterial DNA.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies:

  • Mechanism: It is hypothesized that this compound inhibits the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.

Research Findings:
In animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including one-pot multi-component reactions. Modifications to the nitro and chloro groups can yield derivatives with enhanced biological activities.

Example Synthesis Route:
A typical synthesis involves the condensation of appropriate pyridine and pyrimidine precursors followed by chlorination and nitration steps .

Comparison with Related Compounds

Compound NameBiological ActivityReference
6-(2,6-Dichlorophenyl)-7H-pyrido[2,3-d]pyrimidin-7-oneKinase inhibition
VistusertibHER family kinase inhibition
TarloxotinibPan-HER kinase inhibition

Q & A

Q. How can researchers validate the proposed metabolic degradation pathways of this compound using in vitro and in silico models?

  • Methodological Answer :
  • In Vitro Models : Incubate with human liver microsomes (HLMs) and identify Phase I metabolites (e.g., hydroxylation, nitro reduction) via LC-HRMS.
  • In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate CYP450 metabolism. Synthesize predicted metabolites (e.g., 7-amino derivatives) for bioactivity comparison .

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